The compound can be synthesized through various chemical methodologies, which are detailed in the synthesis analysis section. It is primarily used in research settings to explore its biological activities and possible therapeutic applications.
This compound falls under the category of organic compounds and specifically belongs to the class of cyclohexadienes. Its structure includes both amine and hydroxyl functional groups, contributing to its reactivity and potential biological interactions.
The synthesis of 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one can be achieved through several synthetic routes. Key methods include:
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity. For instance, using a polar aprotic solvent may enhance reaction rates and selectivity.
The molecular formula for 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one is , with a molecular weight of approximately 235.30 g/mol. The structure features:
The InChI key for this compound is InChI=1S/C13H19N2O2/c1-3-11(13(14)15)12(16)10(9)7-8-17/h3-4,7-8,10,14H,5-6,9H2,1-2H3,(H2,15).
6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one can participate in several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as pH and temperature must be carefully controlled to achieve desired outcomes.
The mechanism of action for 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one involves interactions with specific biological targets. The functional groups present in the compound facilitate binding with enzymes or receptors, potentially leading to enzyme inhibition or modulation of cellular pathways.
The compound exhibits properties typical of organic molecules with a moderate boiling point and solubility in polar solvents due to its hydroxyl group.
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Molecular Weight | 235.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in ethanol |
6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 62332-76-7